alpha-((4-(Benzothiazol-2-ylazo)-m-tolyl)ethylamino)-m-toluenesulphonic acid
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Overview
Description
ALPHA-[[4-(BENZOTHIAZOL-2-YLAZO)-M-TOLYL]ETHYLAMINO]-M-TOLUENESULFONIC ACID: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a benzothiazole moiety, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-[[4-(BENZOTHIAZOL-2-YLAZO)-M-TOLYL]ETHYLAMINO]-M-TOLUENESULFONIC ACID typically involves the diazotization of 2-aminobenzothiazole followed by coupling with m-toluidine. The resulting intermediate is then reacted with ethylamine and finally sulfonated to introduce the sulfonic acid group .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo group.
Reduction: Corresponding amines.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a chromophore in various chemical reactions and as a precursor for the synthesis of other complex molecules .
Biology: In biological research, it is used as a staining agent due to its vivid color properties. It helps in visualizing cellular components under a microscope .
Medicine: The benzothiazole moiety in the compound has shown potential in pharmacological applications, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, it is used in the manufacturing of dyes and pigments for textiles, inks, and plastics .
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The benzothiazole moiety can inhibit various enzymes, leading to its antimicrobial and anti-inflammatory properties. The azo group can also interact with cellular components, affecting cellular processes .
Comparison with Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety and exhibits similar biological activities.
4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one: Another azo dye with similar structural features and applications.
Uniqueness: ALPHA-[[4-(BENZOTHIAZOL-2-YLAZO)-M-TOLYL]ETHYLAMINO]-M-TOLUENESULFONIC ACID is unique due to the presence of both the benzothiazole and sulfonic acid groups, which enhance its solubility and reactivity, making it versatile for various applications .
Properties
CAS No. |
29706-48-7 |
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Molecular Formula |
C23H22N4O3S2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-[[4-(1,3-benzothiazol-2-yldiazenyl)-N-ethyl-3-methylanilino]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H22N4O3S2/c1-3-27(15-17-7-6-8-19(14-17)32(28,29)30)18-11-12-20(16(2)13-18)25-26-23-24-21-9-4-5-10-22(21)31-23/h4-14H,3,15H2,1-2H3,(H,28,29,30) |
InChI Key |
QFZFXWNDIVQIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)N=NC3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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